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Compound of Interest

Compound Name: SJ1008030 formic

Cat. No.: B12376149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase 2 (JAK2) selectivity of the

PROTAC (Proteolysis Targeting Chimera) degrader SJ1008030, also known as compound 8,

with other established JAK2 inhibitors. The information is compiled from publicly available

experimental data to assist researchers in making informed decisions for their drug discovery

and development projects.

Executive Summary
SJ1008030 is a potent and selective JAK2-targeting PROTAC that induces the degradation of

JAK2 protein.[1][2][3] Unlike traditional kinase inhibitors that block the enzyme's activity,

SJ1008030 facilitates the ubiquitination and subsequent proteasomal degradation of JAK2.

Experimental evidence indicates that SJ1008030 exhibits a high degree of selectivity for JAK2,

with significantly weaker effects on other members of the JAK family, namely JAK1 and JAK3,

and spares the neosubstrate GSPT1.[1] This guide compares the selectivity profile of

SJ1008030 with that of well-characterized small molecule JAK inhibitors: Ruxolitinib,

Fedratinib, Pacritinib, and Momelotinib.
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The selectivity of SJ1008030 is determined by its ability to induce the degradation of specific

proteins. The data below is a semi-quantitative summary based on Western blot analysis from

the primary literature.

Compound Target Primary Effect Selectivity Profile

SJ1008030 JAK2 Degradation

Highly selective for

JAK2 degradation.

Weakly degrades

JAK1 and JAK3 at

higher concentrations.

Does not significantly

affect TYK2 or

GSPT1.[1]

Note: Quantitative DC50 values (concentration for 50% degradation) for SJ1008030 against all

JAK family members are not readily available in a comparative format in the public domain. The

selectivity is inferred from dose-response Western blot experiments.

Table 2: Comparative Selectivity of Alternative JAK2
Inhibitors (Inhibition)
The selectivity of small molecule inhibitors is typically measured by their half-maximal inhibitory

concentration (IC50) against the kinase activity of each JAK family member. Lower IC50 values

indicate higher potency.

Compound
JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

TYK2 IC50
(nM)

Ruxolitinib 3.3 2.8 428 19

Fedratinib 105 3 1002 >1000

Pacritinib >1000 23 148 50

Momelotinib 11 18 17 -
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Data compiled from multiple sources. Values can vary depending on the specific assay

conditions.

Experimental Protocols
PROTAC-Mediated Protein Degradation Assay (for
SJ1008030)
The selectivity of SJ1008030 is primarily assessed by measuring the degradation of target

proteins in cellular models.

Cell Culture and Treatment: A relevant human cell line (e.g., MHH-CALL-4, a human

leukemia cell line with CRLF2 rearrangement) is cultured under standard conditions.[1] Cells

are then treated with varying concentrations of SJ1008030 or a vehicle control (e.g., DMSO)

for a specified duration (e.g., 24-72 hours).[1]

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

Western Blotting: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide

gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then

probed with primary antibodies specific for JAK1, JAK2, JAK3, TYK2, and a loading control

(e.g., β-actin).

Detection and Quantification: Following incubation with appropriate secondary antibodies,

the protein bands are visualized using a chemiluminescence detection system. The intensity

of the bands is quantified using densitometry software to determine the relative abundance

of each protein compared to the vehicle-treated control. The dose-dependent reduction in the

protein of interest indicates degradation.

In Vitro Kinase Inhibition Assay (for Alternative
Inhibitors)
The selectivity of traditional JAK inhibitors is determined using in vitro kinase assays.

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable substrate

(e.g., a peptide substrate), and ATP are required.
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Assay Procedure: The assay is typically performed in a multi-well plate format. Each well

contains the kinase, substrate, and ATP in a buffered solution. The test compound (inhibitor)

is added at various concentrations.

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a

set period at a controlled temperature. The kinase transfers a phosphate group from ATP to

the substrate.

Detection: The amount of phosphorylated substrate or the amount of ADP produced is

measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP),

fluorescence, or luminescence-based detection systems.

Data Analysis: The percentage of kinase inhibition at each compound concentration is

calculated relative to a control reaction without the inhibitor. The IC50 value is then

determined by fitting the dose-response data to a suitable equation.

Mandatory Visualization
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Caption: The JAK-STAT signaling pathway and points of intervention.
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Experimental Workflow: SJ1008030 vs. Alternative Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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